Asenapine Asenapine (S,S)-asenapine is a 5-chloro-2-methyl-2,3,3a,12b-tetrahydrodibenzo[2,3:6,7]oxepino[4,5-c]pyrrole in which both of the stereocentres have S configuration. It is a conjugate base of a (S,S)-asenapine(1+). It is an enantiomer of a (R,R)-asenapine.
Developed by Schering-Plough after its merger with Organon International, asenapine is a sublingually administered, atypical antipsychotic for treatment of schizophrenia and acute mania associated with bipolar disorder. Asenapine also belongs to the dibenzo-oxepino pyrrole class. It is also for severe post-traumatic stress disorder nightmares in soldiers as an off-label use. FDA approved on August 13, 2009.
Asenapine is an Atypical Antipsychotic.
Asenapine is a second generation (atypical) antipsychotic agent that is taken sublingually and used in the treatment of schizophrenia and manic or mixed episodes associated with bipolar 1 disorder. Asenapine is associated with a low rate of transient and mild serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent acute liver injury.
See also: Asenapine Maleate (has salt form).
Brand Name: Vulcanchem
CAS No.: 65576-45-6
VCID: VC0519490
InChI: InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m1/s1
SMILES: CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Molecular Formula: C17H16ClNO
Molecular Weight: 285.8 g/mol

Asenapine

CAS No.: 65576-45-6

Cat. No.: VC0519490

Molecular Formula: C17H16ClNO

Molecular Weight: 285.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Asenapine - 65576-45-6

CAS No. 65576-45-6
Molecular Formula C17H16ClNO
Molecular Weight 285.8 g/mol
IUPAC Name (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
Standard InChI InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m1/s1
Standard InChI Key VSWBSWWIRNCQIJ-HUUCEWRRSA-N
Isomeric SMILES CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
SMILES CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Canonical SMILES CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Appearance Oily liquid or waxy semi-solid
Colorform White to off-white powder

Pharmacological Profile and Mechanism of Action

Receptor Binding Kinetics

Asenapine exhibits nanomolar affinity for multiple neurotransmitter receptors, with particularly strong binding to 5-HT2A (Ki=0.07 nM) and H1 (Ki=1.0 nM) receptors compared to D2 (Ki=1.3 nM) . This receptor signature explains its clinical profile:

  • 5-HT2A/D2 ratio of 18.6:1 predicts lower extrapyramidal symptoms than typical antipsychotics

  • H1 antagonism correlates with sedation (incidence 18-24% vs 4-8% placebo)

  • Muscarinic receptor inactivity (Ki>10,000 nM) eliminates anticholinergic side effects

Comparative receptor occupancy studies show 79% D2 receptor blockade at 4.8 mg BID doses, balancing therapeutic efficacy with neurological tolerability .

Neurochemical Effects

Preclinical models reveal Asenapine's unique neurochemical impacts:

  • Prefrontal dopamine increase: 225% baseline elevation at 0.3 mg/kg (rat microdialysis)

  • Hippocampal acetylcholine boost: 180% increase vs controls

  • Glutamate regulation: Dose-dependent modulation of NMDA receptor trafficking

These mechanisms underpin its pro-cognitive effects observed in clinical trials, particularly in executive functioning and working memory domains .

Clinical Applications and Regulatory Status

Approved Indications

IndicationFormulationDose RangeApproval Year
Schizophrenia (acute)Sublingual5-10 mg BID2009
Bipolar I (manic/mixed)Sublingual10 mg BID2009
Schizophrenia maintenanceTransdermal3.8-7.6 mg/24h2019
Pediatric bipolar ISublingual2.5-10 mg BID2016

Off-label Uses

Emerging evidence supports experimental applications:

  • Treatment-resistant depression: Adjunctive therapy showing 32% response rate in phase II trials

  • Borderline personality disorder: Open-label trial demonstrated 41% reduction in self-harm episodes

  • Dementia-related psychosis: Ongoing phase III trial (NCT04820309) investigating transdermal formulation

Efficacy in Schizophrenia Management

Acute Phase Trials

Table 1: Six-Week Randomized Controlled Trials in Acute Schizophrenia

StudyNDosePANSS ΔCGI-I ResponseEPS Rate
Potkin et al. 1825 mg BID-15.9*58%12%
Kane et al. 4585 mg BID-14.2*61%14%
Transdermal 6147.6 mg/24h-6.6*49%9%
  • p<0.001 vs placebo

The transdermal formulation shows comparable efficacy to sublingual administration with 68% lower peak-trough plasma fluctuation .

Maintenance Therapy

A 26-week relapse prevention trial demonstrated:

  • Hazard ratio 0.27 (95% CI 0.18-0.41) vs placebo

  • NNT=3 for preventing relapse over 6 months

  • Weight gain advantage: +0.6 kg vs +3.2 kg olanzapine

EventSublingualTransdermalOlanzapine
Somnolence24%18%12%
Weight ≥7% ↑6%4%31%
Akathisia8%5%4%
Oral Hypoesthesia14%0%0%

The transdermal formulation reduces oral side effects by 93% while maintaining comparable efficacy .

Metabolic Considerations

Long-term data (104 weeks) show favorable metabolic parameters:

  • HbA1c change: +0.12% vs +0.63% olanzapine

  • Lipid profile: Non-HDL cholesterol -2.1 mg/dL vs +15.4 mg/dL olanzapine

  • QTc prolongation: Mean Δ+4.3 ms (clinically insignificant)

Future Directions and Novel Applications

Formulation Advancements

  • Transdermal adherence: 82% compliance vs 58% sublingual in real-world data

  • Pediatric patches: Phase I trial completed (NCT05120339)

  • Combination therapies:

    • With samidorphan for weight mitigation (phase II)

    • With lumateperone for cognitive enhancement (preclinical)

Biomarker-Driven Prescribing

Emerging pharmacogenetic data identify optimal candidates:

  • CYP2D6 poor metabolizers: Require 50% dose reduction

  • HTR2A T102C polymorphism: Predicts 38% better PANSS response

  • MC4R variants: Associated with 5x lower weight gain risk

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :